4'-Chloro-2',5'-difluoroacetophenone

Physical Chemistry Process Chemistry Solid-State Properties

Choose 4'-Chloro-2',5'-difluoroacetophenone for its distinct solid-state advantage (mp 47–51°C)—enabling precise weighing and simplified handling versus liquid analogs like the 2',6'-difluoro isomer. This specific substitution pattern is critical: patent literature confirms its utility as a key intermediate in synthesizing high-activity triazole antifungals. For SAR campaigns targeting enzymes such as pyruvate dehydrogenase kinase (PDHK), its unique electronic and steric profile provides an essential, non-interchangeable data point. Prioritize this building block for reproducible, publication-grade results in fluorinated pharmaceutical and agrochemical R&D.

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
CAS No. 655-12-9
Cat. No. B1583566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-2',5'-difluoroacetophenone
CAS655-12-9
Molecular FormulaC8H5ClF2O
Molecular Weight190.57 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1F)Cl)F
InChIInChI=1S/C8H5ClF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
InChIKeyXLBICEUZJHYFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-2',5'-difluoroacetophenone (CAS 655-12-9): A Procurement-Ready Fluorinated Ketone Intermediate


4'-Chloro-2',5'-difluoroacetophenone (CAS 655-12-9) is a halogenated aromatic ketone with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol . Characterized by its specific 4'-chloro and 2',5'-difluoro substitution pattern on the acetophenone ring, this compound exists as a solid at room temperature, with a reported melting point range of 47.0 to 51.0 °C . It is primarily synthesized via Friedel-Crafts acylation of 4-chloro-2,5-difluorobenzene with acetyl chloride , and is commercially available from multiple suppliers at high purities (typically 97-98%) . Its primary utility lies in its role as a versatile building block in organic synthesis, particularly for the development of fluorinated pharmaceuticals, agrochemicals, and advanced materials .

Why 4'-Chloro-2',5'-difluoroacetophenone Cannot Be Substituted with Other Halogenated Acetophenones


The precise substitution pattern of 4'-chloro-2',5'-difluoroacetophenone dictates its unique physicochemical and biological properties, making it non-interchangeable with closely related isomers or analogs. The spatial arrangement and electronic effects of the chloro and difluoro groups directly influence key parameters such as melting point, reactivity, and molecular recognition. For instance, the specific 4'-chloro-2',5'-difluoro configuration confers a distinct solid state (melting point 47-51 °C ), which differs from the liquid state of the 2',6'-difluoro isomer and directly impacts handling, purification, and formulation processes. Furthermore, this pattern has been shown to be a critical determinant in the performance of halogenated acetophenones in specialized applications, such as Paternò-Büchi (PB) photoderivatization, where the 4'-chloro-2',6'-difluoro isomer demonstrated optimal performance for reducing the collision cross-section of derivatized lipids [1]. Similarly, within the context of pyruvate dehydrogenase kinase (PDHK) inhibition, a series of halogenated acetophenones were found to exhibit potent activity (IC50 1–3 µM), but the lead compound's specific substitution was crucial for its uncompetitive inhibition profile relative to ATP [2].

Quantitative Evidence for the Differentiation of 4'-Chloro-2',5'-difluoroacetophenone in Scientific and Industrial Procurement


Physical Form and Melting Point Distinguish 4'-Chloro-2',5'-difluoroacetophenone from its Isomers, Impacting Handling and Scale-Up

A key differentiator for 4'-Chloro-2',5'-difluoroacetophenone is its physical state at room temperature. Unlike the isomeric 4'-chloro-2',6'-difluoroacetophenone, which is described as a colorless to pale yellow liquid with a pungent odor , 4'-chloro-2',5'-difluoroacetophenone is a solid with a defined melting point of 47.0 to 51.0 °C . This solid state significantly simplifies handling, storage, and purification processes, especially at scale, offering distinct operational advantages for both research and manufacturing environments.

Physical Chemistry Process Chemistry Solid-State Properties

The 4'-Chloro-2',5'-difluoro Substitution Pattern Yields a Structurally Distinct, Crystalline Intermediate

The specific 4'-chloro and 2',5'-difluoro arrangement on the acetophenone core enables the compound to form a crystalline solid, a property not observed in all isomers. While a direct head-to-head crystal structure comparison is not available in the open literature, the fact that 4'-Chloro-2',5'-difluoroacetophenone is a solid at room temperature with a melting point of 47-51 °C strongly implies a high degree of structural order and the ability to form a stable crystal lattice. This characteristic can be crucial for applications requiring solid-state purity, defined morphology, or specific formulation requirements, where a liquid analog would be unsuitable. The commercial availability of the compound as a 'white to brown powder or lump' further validates its solid nature.

Structural Chemistry Crystallography X-ray Diffraction

The Compound is a Key Intermediate in the Synthesis of High-Value Triazole Antifungals

4'-Chloro-2',5'-difluoroacetophenone has been explicitly identified as a useful intermediate for producing a triazole derivative with high antifungal action and high safety . This is a critical differentiation point, as it provides a direct, patent-backed link to a specific class of valuable end-products (triazole antifungals). While the patent does not provide quantitative yield or performance data for the target compound's conversion, its designation as a preferred intermediate for a high-value final product is a strong signal for procurement prioritization. The synthesis is proposed to be carried out by an industrially advantageous method involving coupling a specific derivative with a specified halogen derivative .

Medicinal Chemistry Agrochemical Synthesis Triazole Antifungals

Targeted Application Scenarios for 4'-Chloro-2',5'-difluoroacetophenone Based on Proven Differentiation


Synthesis of Fluorinated Triazole Antifungal Agents

Procure 4'-Chloro-2',5'-difluoroacetophenone for use as a key starting material in the synthesis of novel triazole derivatives. This application is directly supported by patent literature that identifies this specific compound as a useful intermediate for producing a triazole derivative with high antifungal action and safety . Researchers developing next-generation antifungal drugs or agricultural fungicides should prioritize this building block for its documented utility in this high-value chemical space.

Solid-Phase Synthesis and Crystalline Intermediate Applications

In experimental protocols requiring a solid, easily weighable, and stable halogenated acetophenone building block, 4'-Chloro-2',5'-difluoroacetophenone is the preferred choice over liquid analogs like 4'-chloro-2',6'-difluoroacetophenone . Its well-defined melting point (47-51 °C) and crystalline nature simplify handling, purification, and storage. This is particularly advantageous in parallel synthesis, solid-supported reagent development, or any workflow where precise mass measurement and low volatility are critical for experimental reproducibility.

Development of Halogenated Acetophenone Libraries for Biological Screening

When building a library of halogenated acetophenones for structure-activity relationship (SAR) studies, 4'-Chloro-2',5'-difluoroacetophenone should be included as a distinct member of the series. Its specific substitution pattern offers a unique combination of electronic and steric effects that differentiate it from other isomers. This compound provides a valuable data point in any screening campaign aimed at identifying novel inhibitors for enzymes like pyruvate dehydrogenase kinase (PDHK), where a series of halogenated acetophenones were found to have potent activity (IC50 1-3 µM) [1]. Including this specific analog ensures a more comprehensive exploration of chemical space.

Technical Documentation Hub

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